2-[(2-Methylpyrazol-3-yl)amino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Methylpyrazol-3-yl)amino]acetic acid is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
The synthesis of 2-[(2-Methylpyrazol-3-yl)amino]acetic acid typically involves the reaction of 2-methylpyrazole with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 2-methylpyrazole attacks the carbon atom of chloroacetic acid, resulting in the formation of the desired product. The reaction is usually carried out in an aqueous medium with a base such as sodium hydroxide to facilitate the nucleophilic attack.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
2-[(2-Methylpyrazol-3-yl)amino]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the pyrazole ring, leading to the formation of pyrazole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the carboxylic acid group, converting it to an alcohol.
Substitution: The amino group in the compound can participate in substitution reactions with electrophiles. For example, acylation with acyl chlorides can yield amides, while alkylation with alkyl halides can produce N-alkylated derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and selectivity.
Scientific Research Applications
2-[(2-Methylpyrazol-3-yl)amino]acetic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex pyrazole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways involving pyrazole derivatives.
Medicine: Due to its structural similarity to biologically active molecules, it is explored for potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: In industrial applications, it is used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(2-Methylpyrazol-3-yl)amino]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymes, modulating their activity and affecting various biochemical pathways. For example, it may inhibit enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound.
Comparison with Similar Compounds
2-[(2-Methylpyrazol-3-yl)amino]acetic acid can be compared with other similar compounds, such as:
2-Aminopyrazole: This compound lacks the carboxylic acid group, making it less polar and potentially less reactive in certain chemical reactions.
3-Methylpyrazole: The methyl group is positioned differently, which can influence the compound’s reactivity and interaction with biological targets.
Pyrazole-3-carboxylic acid: This compound has a carboxylic acid group directly attached to the pyrazole ring, which may affect its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
2-[(2-methylpyrazol-3-yl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-9-5(2-3-8-9)7-4-6(10)11/h2-3,7H,4H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCBHXPRURMMNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.